molecular formula C11H22O2S B12573076 Nonanethioic acid, 3-hydroxy-, S-ethyl ester CAS No. 189246-52-4

Nonanethioic acid, 3-hydroxy-, S-ethyl ester

Cat. No.: B12573076
CAS No.: 189246-52-4
M. Wt: 218.36 g/mol
InChI Key: FPSHXNSFNIDKBF-UHFFFAOYSA-N
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Description

Nonanethioic acid, 3-hydroxy-, S-ethyl ester is an organic compound with the molecular formula C11H22O2S It is a derivative of nonanethioic acid, featuring a hydroxyl group at the third carbon and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanethioic acid, 3-hydroxy-, S-ethyl ester typically involves the esterification of nonanethioic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods allow for large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Nonanethioic acid, 3-hydroxy-, S-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nonanethioic acid, 3-oxo-, S-ethyl ester or nonanethioic acid, 3-carboxy-, S-ethyl ester.

    Reduction: Nonanethioic acid, 3-hydroxy-, S-ethyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonanethioic acid, 3-hydroxy-, S-ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Nonanethioic acid, 3-hydroxy-, S-ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Nonanethioic acid, 3-hydroxy-, methyl ester
  • Nonanethioic acid, 3-hydroxy-, propyl ester
  • Nonanethioic acid, 3-hydroxy-, butyl ester

Uniqueness

Nonanethioic acid, 3-hydroxy-, S-ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may offer distinct advantages in terms of stability and interaction with biological systems.

Properties

CAS No.

189246-52-4

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

S-ethyl 3-hydroxynonanethioate

InChI

InChI=1S/C11H22O2S/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h10,12H,3-9H2,1-2H3

InChI Key

FPSHXNSFNIDKBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)SCC)O

Origin of Product

United States

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